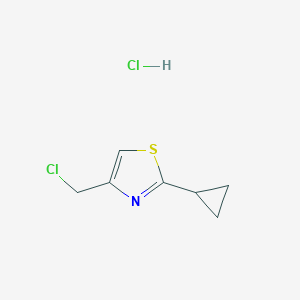

4-(氯甲基)-2-环丙基噻唑盐酸盐

货号 B1358322

CAS 编号:

135207-10-2

分子量: 210.12 g/mol

InChI 键: UZEVDSKPUNNZJM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Chemical compounds with the chloromethyl group (-CH2Cl) are often used in organic synthesis. They can act as alkylating agents, introducing a methyl group into other molecules .

Chemical Reactions Analysis

The chemical reactions involving chloromethyl compounds can vary widely depending on the other functional groups present in the molecule. They often participate in substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental methods .科学研究应用

化学合成和环化

- 4-(氯甲基)-2-环丙基噻唑盐酸盐作为合成各种化学上重要化合物的中间体。一个例子是制备新的4H-1,4,2-二氮磷杂环戊烯,其中噻唑衍生物参与的环缩合反应起着关键作用 (Betzl, Karaghiosoff, & Hettstedt, 2013)。

腐蚀抑制

- 噻唑衍生物,包括4-(氯甲基)-2-环丙基噻唑盐酸盐,被研究作为腐蚀抑制剂的潜在性。例如,类似三唑衍生物在抑制弱酸介质中对低碳钢腐蚀的效率突显了这类化合物在腐蚀科学中的重要性 (Lagrenée等,2002)。

药物研究

- 避免具体药物使用和剂量细节,值得注意的是,噻唑衍生物在药物研究中受到探索。例如,类似化合物克洛噻唑被研究用于预防和/或治疗脊髓损伤,展示了这类化合物的药物潜力 (Davis, 1954)。

分子建模和表面相互作用研究

- 涉及4H-三唑衍生物的分子建模和表面相互作用研究,这些衍生物在结构上类似于4-(氯甲基)-2-环丙基噻唑盐酸盐,为了解这类化合物在金属表面上的抑制行为和吸附机制提供了见解。这种研究对于理解这类化合物与各种基质的相互作用至关重要 (Bentiss et al., 2007)。

合成途径和反应

- 该化合物还在研究相关杂环合成的合成途径和反应中具有相关性。例如,关于合成扩展氧唑烷及其反应的研究,包括2-(卤甲基)-4,5-二芳基氧唑烷,强调了卤甲基噻唑衍生物在有机合成中的重要性 (Patil & Luzzio, 2016)。

作用机制

安全和危害

属性

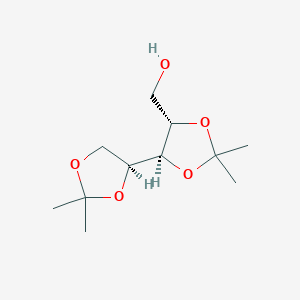

IUPAC Name |

4-(chloromethyl)-2-cyclopropyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS.ClH/c8-3-6-4-10-7(9-6)5-1-2-5;/h4-5H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEVDSKPUNNZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride | |

CAS RN |

135207-10-2 | |

| Record name | Thiazole, 4-(chloromethyl)-2-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135207-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

In chloroform (10 ml) was dissolved 2-cyclopropyl-4-hydroxymethylthiazole (0.9 g), to which was added dropwise, under ice-cooling, thionyl chloride (0.68 ml), followed by stirring for 30 minutes at room temperature. Excess thionyl chloride was distilled off under reduced pressure. To the residue was added diethyl ether to yield 2-cyclopropyl-4-chloromethyl thiazole hydrochloride (1.1 g) as pale brown powder. m.p. 108°-110° C.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)